3-(2,6-Dimethylmorpholin-4-yl)propanimidamide dihydrochloride is a chemical compound with the molecular formula C10H16Cl2N4O. This compound is primarily utilized in organic synthesis and has potential applications in pharmaceutical research. It is classified as an amine and a morpholine derivative, which contributes to its relevance in medicinal chemistry.
The compound can be sourced from various chemical suppliers, including BenchChem and Sigma-Aldrich, where it is available for research purposes. Its CAS number is 148138-44-0, which helps in identifying the substance in chemical databases.
3-(2,6-Dimethylmorpholin-4-yl)propanimidamide dihydrochloride falls under the category of organic compounds, specifically as a morpholine derivative. Morpholines are cyclic amines that are widely used as building blocks in the synthesis of pharmaceuticals and agrochemicals.
The synthesis of 3-(2,6-Dimethylmorpholin-4-yl)propanimidamide dihydrochloride typically involves a multi-step process that starts with the formation of the morpholine ring followed by the introduction of the propanimidamide group.
The synthetic route may require specific conditions such as controlled temperatures and inert atmospheres to prevent degradation or unwanted side reactions. The use of solvents like dichloromethane or tetrahydrofuran is common in these reactions to facilitate solubility and reaction rates.
The molecular structure of 3-(2,6-Dimethylmorpholin-4-yl)propanimidamide dihydrochloride features a morpholine ring substituted at the 4-position with a propanimidamide group. The presence of two hydrochloride ions indicates that it is a salt form, enhancing its solubility in aqueous solutions.
This compound can participate in various chemical reactions typical for amines and morpholines:
Reactions involving this compound may require specific catalysts or conditions (e.g., temperature control) to optimize yields and minimize by-products.
Pharmacological studies may reveal its potential effects on certain biological pathways, particularly if it acts as an inhibitor or modulator of specific proteins involved in disease processes.
3-(2,6-Dimethylmorpholin-4-yl)propanimidamide dihydrochloride is primarily used in:
This compound's versatility makes it valuable in both academic research and industrial applications within the pharmaceutical sector.
Morpholine derivatives occupy a central position in medicinal chemistry due to their exceptional versatility as synthetic building blocks and their profound impact on the biological activity and physicochemical properties of therapeutic agents. As a privileged structure, morpholine appears in over 150 FDA-approved drugs and countless investigational compounds, demonstrating its broad utility across diverse therapeutic areas [1]. The popularity of morpholine-containing drugs stems from several key advantages: (1) The morpholine ring significantly enhances aqueous solubility compared to purely hydrocarbon rings, thereby improving bioavailability and dissolution characteristics; (2) The nitrogen atom provides a site for salt formation, enabling improved crystallinity and formulation properties; (3) Morpholine derivatives often exhibit favorable metabolic stability profiles, reducing susceptibility to cytochrome P450-mediated oxidation while maintaining appropriate clearance rates; and (4) The semi-polar nature of the heterocycle contributes to improved membrane permeability, facilitating cellular uptake [1] [5]. Statistical analyses of bioactive molecules reveal morpholine as one of the most prevalent nitrogen-containing heterocycles, appearing in approximately 8% of compounds entering clinical development between 2010-2020 [5]. This prevalence is not random but reflects deliberate design strategies where medicinal chemists exploit morpholine's balanced amphiphilic character to optimize drug disposition properties. The ring serves as a bioisostere for piperidine and piperazine in many contexts while offering distinct advantages in metabolic stability and reduced hERG channel affinity [1]. Synthetic accessibility further enhances morpholine's medicinal chemistry value – the ring can be readily introduced through nucleophilic displacement, reductive amination, or ring-closing reactions, providing multiple routes for efficient analog generation during structure-activity relationship (SAR) optimization campaigns [1] [10].
Table 1: Prevalence of Key Functional Groups in Bioactive Molecules (2000-2020) [5]
Functional Group | Representative Compound Class | Prevalence (%) | Primary Medicinal Chemistry Role |
---|---|---|---|
Morpholine | Kinase inhibitors | 8.2 | Solubility enhancement, hydrogen bond acceptor |
Piperazine | Antipsychotics, antidepressants | 12.7 | Basic center, conformational flexibility |
Piperidine | Analgesics, CNS agents | 10.9 | Hydrophobic anchor, hydrogen bond acceptor |
Carboxylic acid | NSAIDs, anticoagulants | 15.3 | Charge-assisted binding, solubility |
Propanimidamide | Amidoxime prodrugs, serine protease inhibitors | 3.8 | Bidentate hydrogen bonding, charge delocalization |
The introduction of methyl substituents at the 2 and 6 positions of the morpholine ring creates structurally and pharmacologically distinct entities compared to unsubstituted morpholine. This modification profoundly influences three key aspects: stereochemistry, electron distribution, and steric profile. The 2,6-dimethylmorpholine exists as cis and trans diastereomers, each possessing unique three-dimensional configurations that dictate their biological interactions and physicochemical behaviors [3] . The trans isomer, in particular, demonstrates superior chiral stability and has become the preferred configuration in pharmaceutical applications due to its enhanced molecular recognition properties at biological targets [3]. The methyl groups exert significant steric effects that constrain ring conformation, reducing conformational flexibility and potentially enhancing target selectivity. This conformational restriction can lead to improved binding affinity and reduced off-target effects – critical advantages in drug design [2] . Electronically, the alkyl substituents donate electron density to the nitrogen atom, increasing its basicity (pKa ~8.5 for dimethylmorpholine vs. ~7.4 for morpholine) and influencing ionization state under physiological conditions [3]. This altered basicity impacts membrane permeability, protein binding, and distribution characteristics. The global market for trans-2,6-dimethylmorpholine reflects its pharmaceutical importance, with projections indicating growth from USD 79.2 million in 2024 to USD 126.1 million by 2034 at a 4.8% CAGR [2] [3]. The overwhelming dominance of pharmaceutical applications (92.8% market share) underscores its critical role as a synthetic intermediate for therapeutic agents, particularly those targeting neurological disorders where stereochemical precision is essential for blood-brain barrier penetration and receptor engagement [2] [8]. Regional market analysis reveals North America as the current leader (38.1% share), followed by Europe (36.2%), with Asia-Pacific showing the highest growth potential (5.3% CAGR) due to expanding pharmaceutical manufacturing capabilities in the region [3].
Table 2: Global Trans-2,6-Dimethylmorpholine Market Segmentation (2024) [2] [3]
Segment | Category | Market Share (%) | Market Value (USD Million) | Primary Applications |
---|---|---|---|---|
Purity | Up to 97% | 73.2 | 57.97 | Agrochemicals, polymer catalysts, industrial synthesis |
Above 97% | 26.8 | 21.23 | Pharmaceutical intermediates, high-performance electronic chemicals | |
Application | Pharmaceutical | 92.8 | 73.47 | CNS drugs, API synthesis, enantioselective catalysis |
Agrochemicals | 5.3 | 4.20 | Herbicide intermediates, fungicide synthesis | |
Material Science | 1.1 | 0.89 | Specialty polymers, corrosion inhibitors | |
Region | North America | 38.1 | 30.18 | Innovative drug development, biotechnology |
Europe | 36.2 | 28.67 | Specialty chemical production | |
Asia-Pacific | 18.5 | 14.65 | Generic API manufacturing, agrochemical production |
Propanimidamide functional groups (–C(=NH)NH₂ attached to a three-carbon chain) represent strategically valuable motifs in medicinal chemistry due to their capacity for multifaceted molecular interactions and favorable pharmacokinetic modulation. The amidine group, characterized by its resonance-stabilized positive charge at physiological pH, serves as a superior bioisostere for carboxylic acids and guanidine groups while offering enhanced membrane permeability and metabolic stability [7] [10]. The protonated amidine nitrogen atoms engage in strong, bidentate hydrogen-bonding interactions with biological targets, enabling high-affinity binding to enzymes and receptors featuring complementary anionic or polar residues [7]. This binding capability is particularly advantageous in targeting serine proteases, kinases, and G-protein-coupled receptors where ionic and hydrogen-bonding interactions dominate ligand recognition [10]. When conjugated with morpholine scaffolds, the propanimidamide group creates synergistic molecular architectures where the morpholine oxygen serves as a hydrogen bond acceptor while the amidine functions as a hydrogen bond donor, significantly expanding interaction possibilities with biological targets [7]. The three-carbon linker in 3-(morpholin-4-yl)propanimidamide derivatives provides optimal spatial separation between the morpholine nitrogen and the amidine group, minimizing electronic interference while allowing simultaneous engagement with distinct binding pockets [10]. This structural arrangement is exemplified in compounds like 3-(2,6-dimethylmorpholin-4-yl)propanimidamide dihydrochloride, where the stereochemically defined dimethylmorpholine moiety confers conformational rigidity while the propanimidamide group delivers targeted electrostatic interactions. Medicinal chemists exploit propanimidamide's metabolic stability for prodrug strategies, particularly amidoxime formulations that demonstrate improved oral absorption characteristics [7]. Furthermore, the group's capacity for charge delocalization reduces plasma protein binding compared to primary amines, potentially enhancing tissue distribution and target engagement [10].
Table 3: Pharmacokinetic Influence of Propanimidamide Functional Groups [7] [10]
Pharmacokinetic Parameter | Influence of Propanimidamide | Structural Basis | Therapeutic Advantage |
---|---|---|---|
Membrane permeability | ↑ Moderate increase | Balanced lipophilicity/log P profile | Enhanced oral absorption and tissue penetration |
Metabolic stability | ↑↑ Significant improvement | Resistance to CYP450 oxidation and glucuronidation | Reduced first-pass metabolism, prolonged half-life |
Solubility | ↑↑↑ Dramatic improvement | Ionization across physiological pH range | Enhanced formulation flexibility and dissolution |
Protein binding | ↓ Moderate reduction | Charge delocalization reducing hydrophobic interactions | Increased free fraction improving pharmacodynamic activity |
Target affinity | ↑↑ Substantial enhancement | Bidentate hydrogen bonding and ionic interactions | Improved potency and selectivity at charged binding sites |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7